molecular formula C13H18N2O3S2 B2753085 2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 618077-54-6

2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B2753085
CAS RN: 618077-54-6
M. Wt: 314.42
InChI Key: SZZQJIZRFDUFPG-UHFFFAOYSA-N
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Description

“2-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide” is a chemical compound with the CAS number 938337-02-1 . It has a molecular weight of 192.24 and a molecular formula of C6H12N2O3S .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.24 . Other physical and chemical properties such as boiling point and storage conditions were not specified in the sources I found .

Scientific Research Applications

Targeted Synthesis and Biological Activity

2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives, particularly azomethine derivatives, have been identified as precursors for the synthesis of compounds with various pharmacological properties. These derivatives have shown promise in exhibiting cytostatic, antitubercular, and anti-inflammatory activities. The synthesis process involves interaction with aromatic aldehydes and optimization through high-performance liquid chromatography (HPLC) analysis to achieve high purity and confirmed structure of the products. This research opens avenues for the development of novel pharmaceutical substances with specific pharmacological properties (Chiriapkin, Kodonidi, & Larsky, 2021).

Antibacterial and Antifungal Activities

Several studies have highlighted the antibacterial and antifungal activities of thiophene-3-carboxamide derivatives. These compounds exhibit significant biological activities due to their structural characteristics, including the presence of intramolecular hydrogen bonds that enhance molecular stability and biological efficacy. The structural analysis and confirmation of these activities provide a foundation for further exploration in the development of new antimicrobial agents (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Synthesis and Evaluation of Novel Derivatives

The exploration of 2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives extends to various synthetic routes leading to compounds with potential antibacterial, antifungal, and diuretic activities. These synthetic efforts involve complex reactions to introduce new functional groups, creating derivatives that are evaluated for their biological activities. Such research contributes to the diversity of pharmacologically active compounds and offers new perspectives for therapeutic application (Yar & Hasan Ansari, 2009).

Heterocyclic Synthesis and Pharmaceutical Applications

The compound's utility is also explored in the synthesis of heterocyclic compounds with potential pharmaceutical applications. Techniques such as the Gewald reaction have been employed to generate a variety of derivatives that exhibit a range of biological activities, including antibiotic and antibacterial effects. This line of research indicates the compound's versatility as a precursor in the synthesis of biologically active heterocycles, paving the way for the discovery of new drugs (Ahmed, 2007).

properties

IUPAC Name

2-amino-N-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S2/c14-12-11(9-3-1-2-4-10(9)19-12)13(16)15-8-5-6-20(17,18)7-8/h8H,1-7,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZQJIZRFDUFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C(=O)NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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